5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. Its structure features a fused bicyclic arrangement consisting of a pyrazole ring and a pyridine ring, characterized by a bromine atom at the 5-position and a cyclopropyl group at the 1-position. This unique structural configuration enhances its potential as a scaffold in medicinal chemistry and drug discovery, particularly due to its biological activity against various targets, including tropomyosin receptor kinases (TRKs) .
The compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine derivatives. It has been synthesized and characterized in various studies, highlighting its significance in pharmacological applications. Its chemical identity is confirmed by its CAS number, 1895229-45-4 .
The synthesis of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine typically involves several steps:
Industrial production methods remain less documented but typically focus on optimizing reaction conditions for high yield and purity, often utilizing continuous flow reactors for enhanced efficiency .
The molecular structure of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine can be represented as follows:
The compound's structural uniqueness contributes to its distinct electronic properties and binding affinities .
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is capable of undergoing various chemical reactions:
The primary mechanism of action for 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine involves targeting tropomyosin receptor kinases (TRKs). The compound inhibits TRK activity by interfering with their phosphorylation processes, which are crucial for downstream signal transduction pathways such as Ras/Erk and PI3K/Akt. This inhibition can lead to suppressed growth in cancer cells .
In studies involving derivatives of this compound, it has been noted that they exhibit good plasma stability while showing low inhibitory activity towards cytochrome P450 isoforms, except for CYP2C9 .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine has significant potential in scientific research, particularly in:
Its unique properties make it valuable for further development in therapeutic applications aimed at treating cancers and other diseases influenced by TRK signaling .
Regioselective C5-bromination of the pyrazolo[3,4-b]pyridine core is critical for accessing the target compound. The electron-deficient nature of this fused heterocyclic system directs electrophilic attack to the C5 position, which exhibits the highest electron density in the π-deficient ring. Standard protocols employ N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–25°C, achieving >90% regioselectivity for 5-bromination over competing C3 or C7 pathways [2]. Optimization studies reveal that solvent polarity profoundly influences selectivity: Non-polar solvents (toluene) promote polybromination, while aprotic polar solvents (DMF) reduce reaction rates. Controlled addition of NBS (1.05 equiv) at low temperatures suppresses di-bromide formation, with yields reaching 85–92% after 12 hours [2] [10].
Table 1: Bromination Optimization for 5-Bromopyrazolo[3,4-b]pyridine
Solvent | Temperature (°C) | NBS (equiv) | Reaction Time (h) | Yield (%) | C5-Selectivity (%) |
---|---|---|---|---|---|
Dichloromethane | 0 → 25 | 1.05 | 12 | 92 | >95 |
Acetonitrile | 25 | 1.05 | 10 | 88 | 93 |
Dimethylformamide | 25 | 1.10 | 24 | 65 | 85 |
Toluene | 25 | 1.05 | 8 | 78 | 75 |
Tetrahydrofuran | 0 | 1.05 | 15 | 82 | 90 |
Alternative brominating agents (e.g., Br₂/H₂SO₄) prove less selective due to the ring’s acid sensitivity. Post-bromination, the 5-bromo derivative serves as a versatile intermediate for Pd-catalyzed cross-couplings, with halogen stability permitting storage under ambient conditions [10].
N1-Cyclopropylation of pyrazolo[3,4-b]pyridine presents challenges due to competing O-alkylation and ring-opening side reactions. Two optimized strategies dominate:
Cyclopropyl electrophiles (e.g., cyclopropyl bromide) are unsuitable due to SN2 ring strain. Instead, cyclopropylamine serves as the optimal coupling partner. Solvent screening shows xylene outperforms dioxane or THF by minimizing protodebromination [8] [10].
Microwave irradiation dramatically accelerates key steps in the synthesis. Bromination under controlled MW pulses (100 W, 80°C, DCM solvent) completes in 15 minutes versus 12 hours conventionally, maintaining 89% yield and >95% C5-selectivity [6]. For N-cyclopropylation, MW-assisted Pd catalysis (150°C, 10 min) boosts yields to 52% from 30% under thermal conditions [6] [10].
Solvent-free approaches utilize mechanochemical grinding for Miyaura borylation (Section 1.5). Ball-milling 5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine with B₂pin₂, Pd₂(dba)₃ (3 mol%), and KOAc achieves 94% conversion in 30 minutes, eliminating solvent waste and purification [9].
The C5-bromine in 5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine undergoes efficient Pd-catalyzed cross-couplings for structural diversification:
Ligand screening reveals RuPhos (L3) and BrettPhos (L8) precatalysts as optimal for coupling secondary amines and bulky primary amines, respectively (Table 2) [7].
Table 2: Ligand Effects in Pd-Catalyzed Amination of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine
Ligand/Precatalyst | Amine | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
RuPhos-Pd G3 | Morpholine | THF | 65 | 83 |
BrettPhos-Pd G3 | Cyclopentylamine | Toluene | 100 | 78 |
tBuXPhos | Benzylamine | Dioxane | 90 | 70 |
XPhos | Piperidine | THF | 65 | 76 |
SPhos | Pyrrolidine | Toluene | 80 | 53 |
Buchwald-Hartwig Amination: Unprotected primary/secondary amines couple with the C5-bromo group using RuPhos- or BrettPhos-precatalysts (4 mol%) and LiHMDS base. Cyclic amines (morpholine, piperazine) afford 65–85% yields, while hindered amines (adamantylamine) require BrettPhos for 66% yield [7] [8]. Key to success is LiHMDS, which mitigates acid-base side reactions and prevents catalyst deactivation [7].
Miyaura Borylation: Treatment with Bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf) (3 mol%) in KOAc/DMSO at 80°C provides the boronate ester in 89% yield [9]. This air-stable intermediate enables one-pot Suzuki cascades or oxidation to phenolic derivatives. Recent advances employ Pd-PEG-2000 catalysts for aqueous borylation or electromagnetic milling for solvent-free protocols [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0